

# 4-amino-N-cyclohexylbenzamide molecular weight

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## Compound of Interest

Compound Name: 4-amino-N-cyclohexylbenzamide

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An In-Depth Technical Guide to **4-amino-N-cyclohexylbenzamide**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-amino-N-cyclohexylbenzamide**, a key chemical intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and applications, grounded in established scientific principles.

## Compound Identification and Core Properties

**4-amino-N-cyclohexylbenzamide** is a substituted benzamide derivative characterized by a primary amine group on the phenyl ring and a cyclohexyl group attached to the amide nitrogen.

- IUPAC Name: **4-amino-N-cyclohexylbenzamide**[\[1\]](#)[\[2\]](#)
- CAS Number: 17675-42-2[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C<sub>13</sub>H<sub>18</sub>N<sub>2</sub>O[\[1\]](#)[\[2\]](#)[\[3\]](#)

The structural arrangement of these functional groups dictates the molecule's chemical behavior and its utility as a versatile building block in organic synthesis.

## Molecular Structure

The chemical structure consists of a central benzamide core. The benzene ring is substituted at the 4-position with an amino (-NH<sub>2</sub>) group, which acts as a key site for further chemical modification. The amide nitrogen is substituted with a cyclohexyl ring, which imparts lipophilicity to the molecule.

Caption: 2D Chemical Structure of **4-amino-N-cyclohexylbenzamide**.

## Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection for reactions and purification, as well as for predicting the compound's behavior in biological systems.

Property	Value	Source
Molecular Weight	218.29 g/mol	<a href="#">[1]</a>
	218.3 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Monoisotopic Mass	218.141913202 Da	<a href="#">[1]</a>
XLogP3-AA	2.3	<a href="#">[1]</a>
Hydrogen Bond Donors	2	<a href="#">[1]</a> <a href="#">[3]</a>
Hydrogen Bond Acceptors	2	<a href="#">[3]</a>
Rotatable Bonds	2	<a href="#">[3]</a>
Melting Point (Est.)	162.67 °C	<a href="#">[3]</a>
Boiling Point (Est.)	411.7 °C	<a href="#">[3]</a>
Water Solubility (Est.)	3964.4 mg/L	<a href="#">[3]</a>

The molecular weight is a fundamental property calculated from the sum of the atomic weights of all atoms in the molecular formula (C<sub>13</sub>H<sub>18</sub>N<sub>2</sub>O). The monoisotopic mass, which is the mass of the molecule with the most abundant isotopes, is crucial for high-resolution mass spectrometry analysis to confirm the compound's identity.[\[1\]](#)[\[4\]](#)

## Synthesis and Characterization

The synthesis of **4-amino-N-cyclohexylbenzamide** is typically achieved through a nucleophilic acyl substitution reaction. A common and efficient method is the Schotten-Baumann reaction, which involves the acylation of an amine.[3]

## Synthetic Workflow: Schotten-Baumann Reaction

This approach involves the reaction of 4-aminobenzoyl chloride with cyclohexylamine. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.



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Caption: General workflow for the synthesis of **4-amino-N-cyclohexylbenzamide**.

## Detailed Experimental Protocol (Exemplary)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.
- Acylation: Dissolve 4-aminobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C. The choice of a low temperature is crucial to control the exothermicity of the reaction and minimize side-product formation.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>) to remove excess acid,

followed by water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **4-amino-N-cyclohexylbenzamide**.

## Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzamide ring, the protons of the cyclohexyl ring, and the protons of the two amine groups ( $-\text{NH}_2$  and  $-\text{NH}-$ ). The aromatic protons would typically appear as two distinct doublets in the downfield region (approx. 6.5-7.5 ppm). The cyclohexyl protons would resonate in the upfield region (approx. 1.0-4.0 ppm).[5]
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the amide (approx. 165-170 ppm), the aromatic carbons (approx. 110-150 ppm), and the aliphatic carbons of the cyclohexyl ring (approx. 25-50 ppm).[6]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The analysis would be expected to show a prominent ion peak corresponding to the protonated molecule  $[\text{M}+\text{H}]^+$  at an  $\text{m/z}$  of approximately 219.15.[4]

## Applications in Research and Drug Development

Benzamide derivatives are prevalent scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds with biological targets.[7] **4-amino-N-cyclohexylbenzamide** serves as a valuable intermediate for creating more complex molecules, particularly in the development of enzyme inhibitors.

## Inhibition of $11\beta$ -Hydroxysteroid Dehydrogenase Type 1 (11 $\beta$ -HSD1)

A significant application of this compound is in the synthesis of inhibitors for 11 $\beta$ -HSD1.<sup>[8]</sup> This enzyme is responsible for converting inactive cortisone to active cortisol within cells, and its overactivity is implicated in various metabolic disorders.

- Therapeutic Relevance: Inhibiting 11 $\beta$ -HSD1 is a promising therapeutic strategy for conditions such as type 2 diabetes, obesity, and metabolic syndrome. By reducing local cortisol concentrations in key tissues like the liver and adipose tissue, these inhibitors can improve insulin sensitivity and glucose metabolism.
- Structure-Activity Relationship (SAR): The **4-amino-N-cyclohexylbenzamide** core provides a foundational structure for SAR studies. The primary amine at the 4-position allows for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties. The cyclohexylamide portion often fits into hydrophobic pockets of the enzyme's active site. Research has focused on modifying the cyclohexyl ring to enhance these interactions, leading to potent and selective inhibitors.<sup>[8]</sup>

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-amino-N-cyclohexylbenzamide** is associated with several hazards.

- GHS Hazard Statements:
  - H302: Harmful if swallowed<sup>[1][9]</sup>
  - H315: Causes skin irritation<sup>[1][9]</sup>
  - H319: Causes serious eye irritation<sup>[1][9]</sup>
  - H335: May cause respiratory irritation<sup>[1][9]</sup>

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

**4-amino-N-cyclohexylbenzamide** is a chemical compound with a molecular weight of approximately 218.29 g/mol. Its well-defined structure and versatile reactivity make it an important intermediate in the synthesis of pharmacologically active molecules. The ability to systematically modify its structure has made it a key component in the development of potent 11 $\beta$ -HSD1 inhibitors, highlighting its significance for researchers and professionals in the field of drug discovery and development. Proper handling and characterization are essential for its effective and safe use in a laboratory setting.

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